Sodium ferric EDDHA

説明

Sodium ferric EDDHA (FeNa-EDDHA) is generally considered to be one of the most stable and effective chelating agents for Fe 3+ . It is used in agriculture and horticulture, particularly in alkaline and calcareous soils, for the correction and prevention of iron deficiency .

Synthesis Analysis

The synthesis of Sodium ferric EDDHA involves the formylation of phenol. Para-formaldehyde is first added to the magnesium phenoxide. After acid washing, the addition of ethylenediamine and hydrogen cyanide is begun. The hydrolysis of the products is carried out in the last stage, in which a red–brown solid is produced with an efficiency of 82% . Another method involves a one-step process that includes weighing raw material components in a specific molar ratio, synthesizing EDDHA aqueous solution, reacting with ferric salt to synthesize EDDHA Ferrochel solution, and drying to finally obtain the EDDHA Ferrochel .

Molecular Structure Analysis

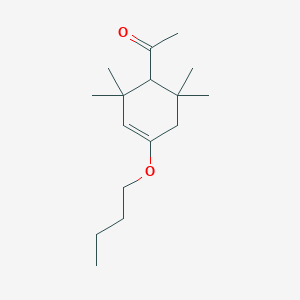

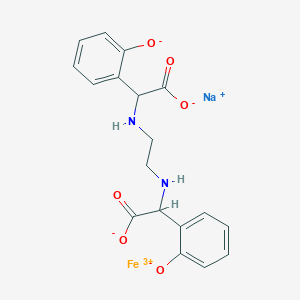

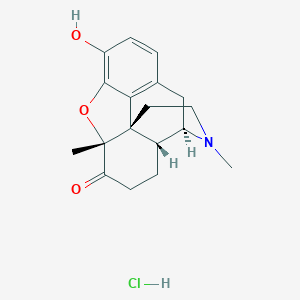

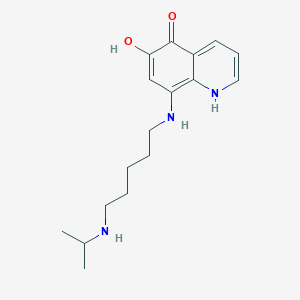

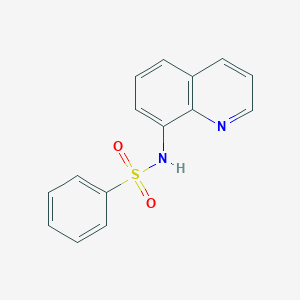

Sodium ferric EDDHA has a molecular formula of C18H16FeN2NaO6 . Like EDTA, it binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites .

Chemical Reactions Analysis

In application conditions, the influence of environmental parameters on used fertilizer chelates and their distribution over time is important. The changes in the content of micronutrient ions and Fe-EDDHA chelates in an aqueous medium at different pH values were studied .

Physical And Chemical Properties Analysis

Sodium ferric EDDHA is a very dark red solid . It has a density of 0.55 at 20℃ . It is slightly soluble in methanol .

科学的研究の応用

Fertilizer Chelates Stability

Sodium ferric EDDHA is used in the production of fertilizer chelates . The stability of these chelates is crucial in application conditions, as the influence of environmental parameters on used fertilizer chelates and their distribution over time is important . Studies have been conducted to determine the changes in the content of micronutrient ions and Fe-EDDHA chelates in an aqueous medium at different pH values .

Micronutrient Supply in Agriculture

The increase in humanity has resulted in an increase in the demand for food, and thus the need to intensify agriculture . Sodium ferric EDDHA plays a significant role in supplying plants with macro- and microelements during their various stages of vegetation .

pH Influence on Nutrient Uptake

One of the most important factors determining nutrient uptake from soil and affecting plant growth and yield is pH . Sodium ferric EDDHA chelates are resistant to the action of microorganisms, and they stabilize the microelement in a wide pH range .

Nutritional Purposes in Foods

Sodium ferric EDDHA is added for nutritional purposes to foods for the general population (including food supplements) and to PARNUTS . Iron from ferric sodium EDDHA is 2 to 3 times more bioavailable than from other mineral sources .

作用機序

Target of Action

Sodium ferric EDDHA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide . Its primary targets are snails and slugs, particularly Cornu aspersum, the common garden snail . It is used to protect agricultural crops and garden plants from these pests .

Mode of Action

Sodium ferric EDDHA works by interacting with and destroying hemocyanin , a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The compound’s interaction with hemocyanin typically kills snails and slugs in a matter of days following exposure .

Biochemical Pathways

It is known that the compound disrupts the function of hemocyanin, thereby inhibiting the oxygen-carrying capacity of the target organisms . This disruption likely affects various downstream biochemical processes, leading to the death of the organisms.

Pharmacokinetics

It is known that the compound is highly stable , suggesting that it may persist in the environment for some time after application.

Result of Action

The primary result of Sodium ferric EDDHA’s action is the death of snails and slugs . These organisms stop feeding almost immediately after exposure to the compound, and typically die within two to three days .

Action Environment

The efficacy and stability of Sodium ferric EDDHA can be influenced by environmental factors. For instance, the compound is most effective in warm regions where snails and slugs commonly emerge in moist weather . It is highly toxic to aquatic arthropods , suggesting that care should be taken when applying it near bodies of water.

将来の方向性

特性

IUPAC Name |

sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJTUGACWVICPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FeN2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

C18H16FeN2O6.Na | |

CAS RN |

16455-61-1 | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)